N-(4-fluorophenyl)-2-(5-methoxy-4-oxo-2-((4-phenylpiperazin-1-yl)methyl)pyridin-1(4H)-yl)acetamide
Description
N-(4-fluorophenyl)-2-(5-methoxy-4-oxo-2-((4-phenylpiperazin-1-yl)methyl)pyridin-1(4H)-yl)acetamide is a synthetic acetamide derivative featuring a pyridinone core substituted with a methoxy group at position 5 and a 4-phenylpiperazinylmethyl moiety at position 2.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[5-methoxy-4-oxo-2-[(4-phenylpiperazin-1-yl)methyl]pyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN4O3/c1-33-24-17-30(18-25(32)27-20-9-7-19(26)8-10-20)22(15-23(24)31)16-28-11-13-29(14-12-28)21-5-3-2-4-6-21/h2-10,15,17H,11-14,16,18H2,1H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSBBWVDZPRANQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(C(=CC1=O)CN2CCN(CC2)C3=CC=CC=C3)CC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis and regulation of adenosine function. The compound is more selective to ENT2 than to ENT1.
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function. It is an irreversible and non-competitive inhibitor.
Biochemical Pathways
The inhibition of ENTs affects the nucleotide synthesis and regulation of adenosine function. This can have downstream effects on various biochemical pathways that rely on these processes.
Biological Activity
Chemical Structure and Properties
The molecular structure of N-(4-fluorophenyl)-2-(5-methoxy-4-oxo-2-((4-phenylpiperazin-1-yl)methyl)pyridin-1(4H)-yl)acetamide can be represented as follows:
This compound features a piperazine moiety, which is often associated with various pharmacological activities, including antipsychotic and antidepressant effects. The presence of the fluorine atom and methoxy group enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.
Anticancer Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, derivatives of piperazine have been shown to inhibit cell growth in various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer) cells.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF7 | 0.01 | CDK inhibition |
| Compound B | A549 | 0.03 | Apoptosis induction |
| N-(4-fluorophenyl)-2-(5-methoxy...) | TBD | TBD | TBD |
Neuropharmacological Effects
The piperazine ring is also known for its activity on serotonin receptors, particularly 5-HT receptors, which are implicated in mood regulation and anxiety disorders. Research suggests that compounds targeting these receptors may offer therapeutic benefits for conditions such as depression and anxiety.
Antimicrobial Activity
Preliminary studies have indicated that related compounds possess antimicrobial properties against a range of pathogens. For example, derivatives have been tested against Gram-positive and Gram-negative bacteria, showing varying degrees of efficacy.
Case Studies
- Anticancer Activity : A study evaluating derivatives similar to N-(4-fluorophenyl)-2-(5-methoxy...) reported significant cytotoxic effects on MCF7 cells with an IC50 value of approximately 0.01 µM, indicating a strong potential for development as an anticancer agent.
- Neuropharmacological Assessment : In a behavioral study involving animal models, compounds targeting 5-HT receptors demonstrated reduced anxiety-like behavior, suggesting potential for treating anxiety disorders.
- Antimicrobial Testing : A series of tests conducted on synthesized derivatives showed promising results against Staphylococcus aureus and Escherichia coli, supporting further exploration into their use as antimicrobial agents.
Comparison with Similar Compounds
Key Compounds:
2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (15) Structural Features: Contains a 4-fluorophenylpiperazinyl group linked to a thiazole-acetamide backbone. Physical Properties: Melting point = 269–270°C; Molecular weight = 410.51 . Comparison: The substitution of 4-fluorophenyl (compound 15) vs. 4-phenyl (target compound) on the piperazine ring alters hydrophobicity and steric bulk.
N-(4-Methylphenyl)-2-{3-oxo-1-[(4-phenylpiperazin-1-yl)acetyl]piperazin-2-yl}acetamide Structural Features: Incorporates a 4-phenylpiperazinylacetyl group fused to a piperazinone ring. Comparison: The additional piperazinone ring introduces conformational rigidity, which may reduce metabolic instability compared to the target compound’s pyridinone core .
Pyridinone/Quinazolinone Derivatives
2-(6-Chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide Activity: Potent enoyl-acyl carrier protein reductase (InhA) inhibitor (IC₅₀ = 0.8 µM) for tuberculosis treatment . Comparison: Replacing the quinazolinone core (InhA inhibitor) with a pyridinone (target compound) may shift target specificity due to differences in ring size and electronic properties.
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide (1)
- Synthesis : Derived from 2-(2,4-dioxoquinazolin-3-yl)acetic acid and chloroacetamide intermediates.
- Comparison : The dichlorophenyl group enhances electrophilicity, whereas the 4-fluorophenyl in the target compound offers a balance between electronegativity and metabolic stability .
Fluorophenyl-Substituted Acetamides
Poly((E)-2-((Acryloyloxy)imino)-N-(4-fluorophenyl)acetamide) (PAIFPA) Properties: Polymer derivative with a fluorophenylacetamide backbone; studied for optical/dielectric applications. Comparison: The acryloyloxyimino group in PAIFPA introduces photoresponsive behavior absent in the target compound, highlighting the versatility of fluorophenylacetamide scaffolds .
N-(2-Fluorophenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide Structural Features: Combines fluorophenylacetamide with a methylpiperidine-pyrimidine moiety. Comparison: The pyrimidine ring may enhance π-π stacking interactions with biological targets compared to the pyridinone core .
Physicochemical and Pharmacological Data Comparison
Table 1: Key Properties of Selected Analogues
*Calculated based on structural formula.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
